N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide is a synthetic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The fluorophenyl group attached to the oxazolidine ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide typically involves the reaction of ethylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl chloroformate under basic conditions to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced amines, and substituted fluorophenyl compounds.
Scientific Research Applications
N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide
- N-Ethyl-5-(4-chlorophenyl)-2-oxo-3-oxazolidinecarboxamide
- N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-thiazolidinecarboxamide
Uniqueness
N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity
Properties
CAS No. |
34725-11-6 |
---|---|
Molecular Formula |
C12H13FN2O3 |
Molecular Weight |
252.24 g/mol |
IUPAC Name |
N-ethyl-5-(4-fluorophenyl)-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H13FN2O3/c1-2-14-11(16)15-7-10(18-12(15)17)8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,16) |
InChI Key |
SEJPHKXEJNDKIC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CC(OC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.